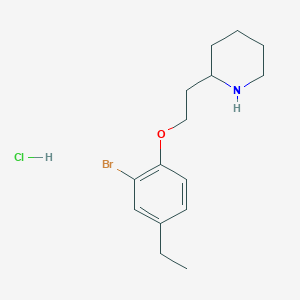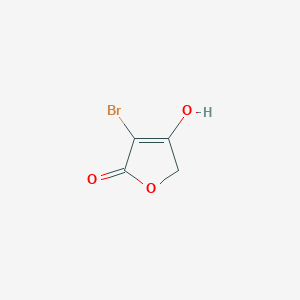![molecular formula C14H19ClF3NO B1441788 Clorhidrato de 3-{2-[3-(Trifluorometil)fenoxi]etil}piperidina CAS No. 1219949-36-6](/img/structure/B1441788.png)
Clorhidrato de 3-{2-[3-(Trifluorometil)fenoxi]etil}piperidina
Descripción general
Descripción
“3-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride” is a chemical compound with the CAS number 1219949-36-6 . It is used for pharmaceutical testing . The empirical formula is C13H16F3N · HCl .
Molecular Structure Analysis
The molecular formula of this compound is C14H19ClF3NO . The average mass is 309.755 Da .Aplicaciones Científicas De Investigación
Industria Agroquímica
Clorhidrato de 3-{2-[3-(Trifluorometil)fenoxi]etil}piperidina: y sus derivados se utilizan ampliamente en la industria agroquímica. El grupo trifluorometil aumenta la actividad biológica de los agroquímicos, haciéndolos más efectivos para proteger los cultivos de las plagas. Las propiedades fisicoquímicas únicas del compuesto contribuyen a su uso generalizado en este campo .
Síntesis Farmacéutica
Este compuesto sirve como intermedio en la síntesis de varios ingredientes farmacéuticos. Su grupo trifluorometil es una característica común en varios fármacos, contribuyendo a su eficacia y estabilidad. Los derivados del compuesto se encuentran en ensayos clínicos, lo que indica un potencial para futuras aplicaciones medicinales .
Medicina Veterinaria
De manera similar a su uso en productos farmacéuticos humanos, este compuesto también se utiliza en medicina veterinaria. Las propiedades del grupo trifluorometil pueden mejorar la efectividad de los medicamentos veterinarios, mejorando la salud animal y los resultados del tratamiento .
Química Analítica
En química analítica, This compound se utiliza en cromatografía y espectrometría de masas. Ayuda en la identificación y cuantificación de diversas sustancias dentro de una muestra, proporcionando resultados analíticos precisos .
Ciencia de los Materiales
Los derivados del compuesto se investigan por sus posibles aplicaciones en la ciencia de los materiales. Podrían desempeñar un papel en el desarrollo de nuevos materiales con propiedades únicas, como mayor durabilidad o conductividad eléctrica mejorada .
Producción Biofarmacéutica
El compuesto participa en los procesos de producción biofarmacéutica. Puede usarse en la síntesis de ingredientes farmacéuticos activos (API) o como catalizador en ciertas reacciones, agilizando la producción de biofarmacéuticos .
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to target peripheral sensory trigeminal nerves .
Mode of Action
It’s worth noting that similar compounds have been found to act as antagonists to the calcitonin gene-related peptide (cgrp) receptor .
Result of Action
Similar compounds have been associated with pain sensitivity in the meningeal blood vessels and dura .
Análisis Bioquímico
Biochemical Properties
3-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The trifluoromethyl group in the compound is known to enhance its binding affinity to certain enzymes and receptors, making it a valuable tool in biochemical research . The compound’s interactions with biomolecules are primarily through hydrogen bonding and hydrophobic interactions, which facilitate its role in enzyme inhibition and activation .
Cellular Effects
The effects of 3-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to affect the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it can impact cell signaling pathways by binding to receptors and enzymes, leading to changes in cellular responses .
Molecular Mechanism
The molecular mechanism of 3-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride involves its binding interactions with biomolecules. The compound exerts its effects by inhibiting or activating enzymes, which in turn affects gene expression . The trifluoromethyl group enhances the compound’s binding affinity to specific enzymes and receptors, leading to changes in their activity . This results in alterations in cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical properties . Long-term exposure to the compound can result in sustained alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 3-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can cause toxic or adverse effects, including alterations in cellular metabolism and gene expression . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
3-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels . The compound’s interactions with these enzymes can lead to changes in metabolic pathways, affecting the overall metabolic state of the cell . The trifluoromethyl group in the compound enhances its ability to modulate these pathways .
Transport and Distribution
The transport and distribution of 3-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride within cells and tissues are facilitated by specific transporters and binding proteins . The compound’s localization and accumulation in certain cellular compartments are influenced by its interactions with these transporters . This affects its overall activity and function within the cell .
Subcellular Localization
The subcellular localization of 3-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with biomolecules and its role in modulating cellular processes .
Propiedades
IUPAC Name |
3-[2-[3-(trifluoromethyl)phenoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO.ClH/c15-14(16,17)12-4-1-5-13(9-12)19-8-6-11-3-2-7-18-10-11;/h1,4-5,9,11,18H,2-3,6-8,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOLXKKLEVKLAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=CC=CC(=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(3,4-Difluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441707.png)
![3-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride](/img/structure/B1441709.png)

![3-(4-Bromophenyl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B1441712.png)
![2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B1441714.png)


![2,7-Diazaspiro[4.4]nonan-1-one hydrochloride](/img/structure/B1441719.png)
![3,7-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1441720.png)



